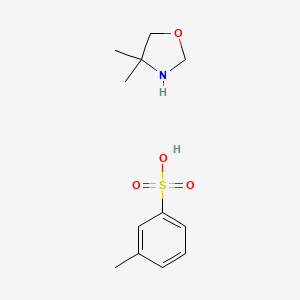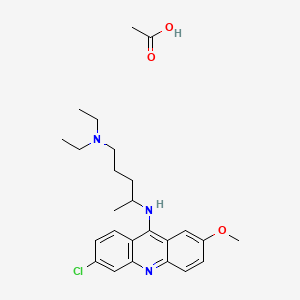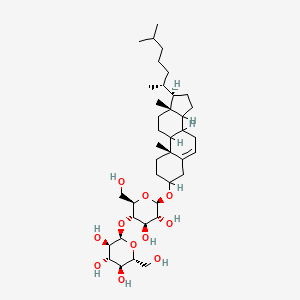
Cholesteryl beta-maltoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholesteryl beta-maltoside is a nonionic surfactant widely used in the field of membrane protein solubilization. It is particularly effective in extracting and stabilizing membrane proteins, making it an essential tool for researchers and scientists working in this area .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cholesteryl beta-maltoside typically involves the glycosylation of cholesterol with maltose. One efficient method starts with the protection of the hydroxy groups of sucrose using benzyl ethers. After acidic hydrolysis, the pyranosyl moiety of the disaccharide is transformed into its trichloroacetimidate derivative. The glycosidic bond formation with cholesterol is then performed, followed by catalytic transfer hydrogenation to remove the protecting groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced analytical tools like APCI-MS-TOF aids in the high-sensitive analysis of the product and intermediates .
化学反応の分析
Types of Reactions: Cholesteryl beta-maltoside primarily undergoes glycosylation reactions. It is stable under various conditions and does not readily undergo oxidation or reduction. The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include trichloroacetimidate derivatives, benzyl ethers, and catalytic transfer hydrogenation agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed: The major product formed from the glycosylation reaction is this compound itself. Other products may include various glycoside derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
Cholesteryl beta-maltoside is extensively used in scientific research, particularly in the field of membrane protein solubilization. It is highly effective in extracting and stabilizing membrane proteins, facilitating downstream applications such as structural determination and functional analysis. This compound is also used in mass spectrometry-based membrane proteomics, where it aids in the optimization of detergent chemistry and handling .
作用機序
Cholesteryl beta-maltoside exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them. The compound forms micelles that encapsulate the hydrophobic regions, allowing the proteins to remain in solution. This interaction preserves the structural integrity and activity of the proteins, making them suitable for further analysis .
類似化合物との比較
Similar Compounds:
- n-Dodecyl-beta-D-maltoside
- Lauryl Maltose Neopentyl Glycol
- n-Octyl-beta-D-maltopyranoside
- n-Nonyl-Beta-Maltoside
Uniqueness: Cholesteryl beta-maltoside is unique in its ability to stabilize membrane proteins better than many commonly used detergents, including NP-40, CHAPS, and octyl-beta-glucoside. Its lipid-like nonionic nature makes it especially useful for isolating and stabilizing hydrophobic membrane proteins .
特性
CAS番号 |
40653-09-6 |
|---|---|
分子式 |
C39H66O11 |
分子量 |
710.9 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H66O11/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-17-23(13-15-38(22,4)27(24)14-16-39(25,26)5)47-36-34(46)32(44)35(29(19-41)49-36)50-37-33(45)31(43)30(42)28(18-40)48-37/h9,20-21,23-37,40-46H,6-8,10-19H2,1-5H3/t21-,23?,24?,25-,26?,27?,28-,29-,30-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1 |
InChIキー |
RBFSEMXDEGYUMU-OKXMRFQASA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
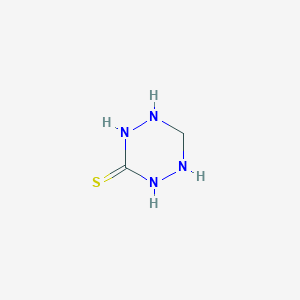
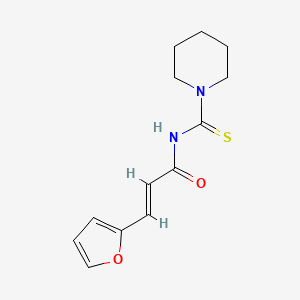
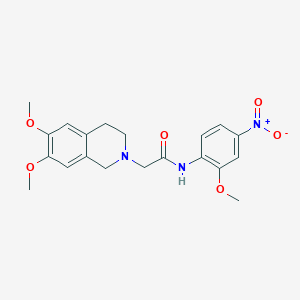

![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
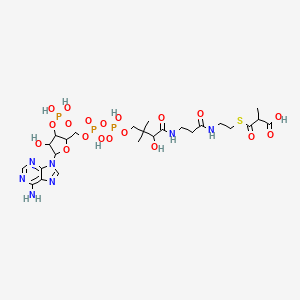
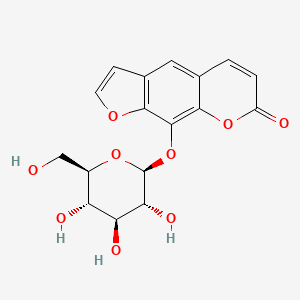
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
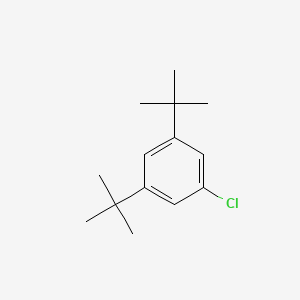
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
